molecular formula C28H29N5O4 B2724972 5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-52-9

5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2724972
CAS RN: 1040674-52-9
M. Wt: 499.571
InChI Key: NUCMADOUZZUVJC-UHFFFAOYSA-N
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Description

5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H29N5O4 and its molecular weight is 499.571. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Chalcones, pyrazolines, and aminopyrimidines have been investigated for their antibacterial activity against a range of bacteria, including E. coli, S. paratyphi-A, S. aureus, and B. subtilis. The structural elaboration of these compounds involved cyclization and substitution reactions leading to the formation of compounds with potent antibacterial properties (A. Solankee et al., 2009).

Dopamine Receptor Partial Agonists

Research into G protein-biased dopaminergics with pyrazolo[1,5-a]pyridine substructure has led to the discovery of compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. These findings suggest potential therapeutic applications in treating disorders like schizophrenia and bipolar disorder, where dopamine receptor modulation plays a key role (D. Möller et al., 2017).

Antiviral Agents

Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against the avian influenza virus, indicating the potential for these compounds to contribute to the development of new antiviral drugs. The synthesis route for these compounds provides a platform for designing molecules with enhanced antiviral activities (A. Hebishy et al., 2020).

Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogs have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis GyrB ATPase, demonstrating significant activity. Such studies contribute to the search for new therapeutic agents against tuberculosis (V. U. Jeankumar et al., 2013).

properties

IUPAC Name

5-ethyl-7-[4-(2-phenoxypropanoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-3-30-18-23(25-24(19-30)28(36)33(29-25)21-10-6-4-7-11-21)27(35)32-16-14-31(15-17-32)26(34)20(2)37-22-12-8-5-9-13-22/h4-13,18-20H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCMADOUZZUVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C(C)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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